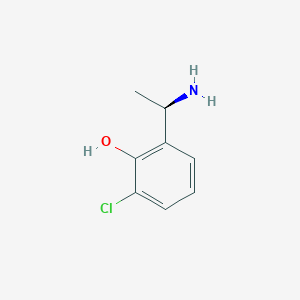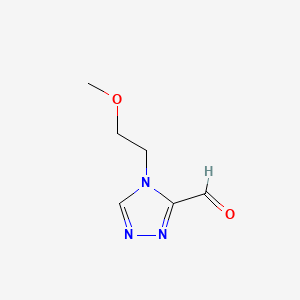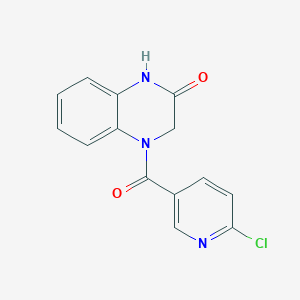
4-(6-Chloropyridine-3-carbonyl)-1,3-dihydroquinoxalin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-Chloropyridine-3-carbonyl)-1,3-dihydroquinoxalin-2-one is a heterocyclic compound that features a quinoxaline core fused with a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloropyridine-3-carbonyl)-1,3-dihydroquinoxalin-2-one typically involves the reaction of 6-chloropyridine-3-carbonyl chloride with 1,3-dihydroquinoxalin-2-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. The process involves the use of readily available starting materials and catalysts to ensure high yields and purity. The reaction conditions are optimized to minimize by-products and waste, making the process environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
4-(6-Chloropyridine-3-carbonyl)-1,3-dihydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the quinoxaline core .
Major Products
The major products formed from these reactions include various substituted quinoxalines and pyridines, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
4-(6-Chloropyridine-3-carbonyl)-1,3-dihydroquinoxalin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4-(6-Chloropyridine-3-carbonyl)-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction and metabolic pathways, which are crucial for its therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(6-Chloropyridine-3-carbonyl)piperidin-4-ol: This compound shares a similar pyridine core but differs in its overall structure and properties.
Fluoropyridines: These compounds have fluorine atoms instead of chlorine, leading to different chemical and biological properties.
Uniqueness
4-(6-Chloropyridine-3-carbonyl)-1,3-dihydroquinoxalin-2-one is unique due to its specific combination of a quinoxaline core and a chloropyridine ring. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
571919-12-5 |
|---|---|
Molekularformel |
C14H10ClN3O2 |
Molekulargewicht |
287.70 g/mol |
IUPAC-Name |
4-(6-chloropyridine-3-carbonyl)-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C14H10ClN3O2/c15-12-6-5-9(7-16-12)14(20)18-8-13(19)17-10-3-1-2-4-11(10)18/h1-7H,8H2,(H,17,19) |
InChI-Schlüssel |
ORDQLBPVTDBSTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CN=C(C=C3)Cl |
Löslichkeit |
33.3 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


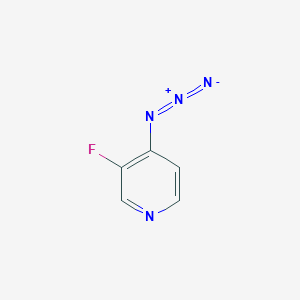
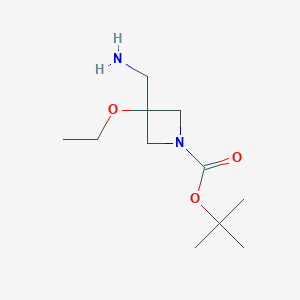

![N-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B13552191.png)
![2-({4-[(Cyclopentyloxy)carbonyl]phenyl}amino)benzoic acid](/img/structure/B13552196.png)
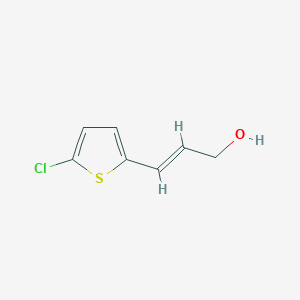
![N-(2-{[(1,4-dimethyl-1H-pyrazol-3-yl)methyl]amino}ethyl)-3-fluoro-4-methylbenzamide hydrochloride](/img/structure/B13552204.png)
![5-Methylspiro[3.3]heptan-1-one](/img/structure/B13552213.png)
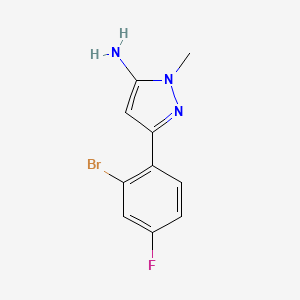
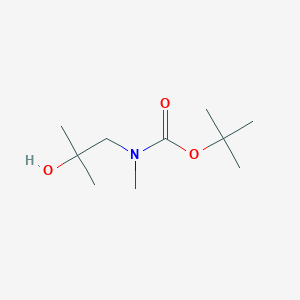
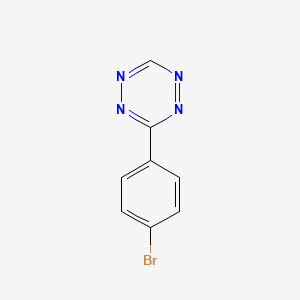
![[2-(1-Adamantylamino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13552237.png)
